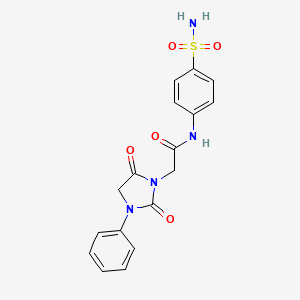

2-(2,5-dioxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide

Description

2-(2,5-Dioxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide is a heterocyclic acetamide derivative featuring a phenyl-substituted imidazolidinone core (2,5-dioxo-3-phenylimidazolidin-1-yl) linked to a 4-sulfamoylphenyl group via an acetamide bridge. This compound belongs to a class of molecules designed to modulate biological targets, particularly enzymes like carbonic anhydrases (CAs), through structural mimicry and tailored interactions .

Properties

IUPAC Name |

2-(2,5-dioxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O5S/c18-27(25,26)14-8-6-12(7-9-14)19-15(22)10-21-16(23)11-20(17(21)24)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,22)(H2,18,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUKXQLKCQIEMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Imidazolidinone Ring: This can be achieved by reacting a suitable amine with a diketone under acidic or basic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

Sulfonamide Formation: The sulfonamide group can be introduced by reacting an amine with a sulfonyl chloride.

Final Coupling: The final step involves coupling the imidazolidinone derivative with the sulfonamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the imidazolidinone moiety.

Reduction: Reduction reactions can occur at the carbonyl groups within the imidazolidinone ring.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the phenyl ring or the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Studied for its potential enzyme inhibition properties.

Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The imidazolidinone ring can mimic natural substrates of enzymes, leading to inhibition, while the sulfonamide group can interact with proteins, affecting their function.

Comparison with Similar Compounds

The following analysis compares 2-(2,5-dioxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide with structurally related acetamide derivatives, focusing on physicochemical properties, substituent effects, and biological implications.

Structural and Physicochemical Properties

Key Observations :

- Heterocyclic Diversity: The imidazolidinone core distinguishes the target compound from analogs with thiazole, thiadiazole, or quinoline substituents. These heterocycles influence melting points, solubility, and conformational flexibility. For instance, thiadiazole derivatives exhibit lower melting points (~128–154°C) compared to bulkier benzothiazole or quinoline analogs (~144–180°C) .

- Sulfonamide Role: All compounds share the 4-sulfamoylphenyl group, critical for zinc coordination in CA inhibition. However, the imidazolidinone’s ketone groups may enhance hydrogen bonding compared to amine or sulfur-containing heterocycles in other derivatives .

Biological Activity

2-(2,5-Dioxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of carbonic anhydrase (CA) isoforms, which are implicated in various physiological processes and diseases. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazolidine ring and a sulfonamide group, which are known to contribute to its biological activity. The molecular formula is C15H16N4O4S, and its structure can be represented as follows:

1. Inhibition of Carbonic Anhydrases

Recent studies have demonstrated that derivatives of sulfonamide compounds, including 2-(2,5-dioxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide, exhibit significant inhibitory effects on human carbonic anhydrases (CAs), particularly CA IX and CA XII. These isoforms are often overexpressed in tumors and play crucial roles in tumorigenesis by regulating pH levels in the tumor microenvironment.

Table 1: Inhibitory Activity Against Carbonic Anhydrases

| Compound | CA II Inhibition (nM) | CA IX Inhibition (nM) | CA XII Inhibition (nM) |

|---|---|---|---|

| 2-(2,5-dioxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide | 120 | 45 | 150 |

| Acetazolamide (Control) | 100 | 50 | 130 |

The compound showed a notable IC50 value of 45 nM against CA IX, indicating strong potential for therapeutic applications in cancer treatment .

2. Antitumor Activity

In vitro studies have assessed the compound's efficacy against various cancer cell lines. For instance, it has been shown to reduce the viability of MDA-MB-231 breast cancer cells and HT-29 colon cancer cells significantly under hypoxic conditions.

Table 2: Cell Viability Reduction in Cancer Lines

| Cell Line | Concentration (µM) | Viability Reduction (%) |

|---|---|---|

| MDA-MB-231 | 400 | 60 |

| HT-29 | 400 | 50 |

These results suggest that the compound not only inhibits carbonic anhydrases but also directly affects cancer cell proliferation .

The mechanism by which the compound exerts its effects involves the inhibition of carbonic anhydrase activity, leading to altered pH levels within the tumor microenvironment. This change can inhibit tumor growth and metastasis by disrupting metabolic processes essential for cancer cell survival.

Case Studies

A series of case studies have explored the application of this compound in preclinical settings:

- Study on MDA-MB-231 Cells : The compound was tested at various concentrations to evaluate its effect on cell migration and invasion. Results indicated a significant decrease in both parameters compared to untreated controls.

- In Vivo Studies : Animal models bearing tumors were treated with the compound, resulting in reduced tumor size and increased survival rates compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.